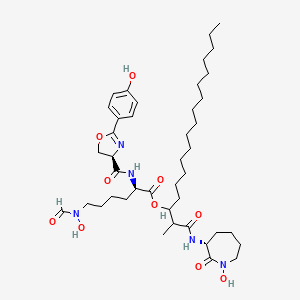

brasilibactin A

Description

Properties

Molecular Formula |

C42H67N5O10 |

|---|---|

Molecular Weight |

802.0 g/mol |

IUPAC Name |

[1-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-2-methyl-1-oxooctadecan-3-yl] (2R)-6-[formyl(hydroxy)amino]-2-[[(4R)-2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C42H67N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37(31(2)38(50)43-34-20-17-19-28-47(55)41(34)52)57-42(53)35(21-16-18-27-46(54)30-48)44-39(51)36-29-56-40(45-36)32-23-25-33(49)26-24-32/h23-26,30-31,34-37,49,54-55H,3-22,27-29H2,1-2H3,(H,43,50)(H,44,51)/t31?,34-,35-,36-,37?/m1/s1 |

InChI Key |

GUHXRIXCLRPVPK-JDWUKTJXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(C(C)C(=O)N[C@@H]1CCCCN(C1=O)O)OC(=O)[C@@H](CCCCN(C=O)O)NC(=O)[C@H]2COC(=N2)C3=CC=C(C=C3)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Ii. Isolation and Production Source of Brasilibactin a

Identification of Producing Microorganisms: Nocardia brasiliensis Strains

Brasilibactin A was first isolated from the actinomycete Nocardia brasiliensis strain IFM 0995. nih.govresearchgate.net Nocardia is a genus of Gram-positive, catalase-positive, rod-shaped bacteria known for their filamentous growth, which can resemble fungi. acs.org These bacteria are widespread in soils rich in organic matter worldwide. acs.org

While many Nocardia species are known producers of a diverse array of secondary metabolites with various biological activities, the specific strain IFM 0995 was identified as a source of brasilibactin A. nih.govmdpi.compnas.org It is worth noting that other strains of N. brasiliensis, such as ATCC 700358 and NBRC 14402, also possess the biosynthetic gene clusters that suggest the potential for producing brasilibactin A or its analogs. acs.org The strain formerly known as Nocardia brasiliensis IFM 0406, now reclassified as Nocardia terpenica IFM 0406, is also a known producer of related compounds. pnas.org

Cultivation and Fermentation Strategies for Nocardia brasiliensis

The production of brasilibactin A necessitates the cultivation of Nocardia brasiliensis under specific laboratory conditions. Nocardia species are generally strict aerobes and can grow across a wide temperature range. acs.org For the production of secondary metabolites, including brasilibactin A, various fermentation media and strategies have been employed.

While a universally optimized medium for maximizing brasilibactin A yield has not been definitively established in the reviewed literature, several media have been successfully used for the cultivation of Nocardia species for the production of other secondary metabolites. These provide a basis for developing fermentation strategies for brasilibactin A. Some of these media are detailed in the table below.

| Medium Name | Key Components | Producing Strain Example | Reference |

|---|---|---|---|

| Pre-culture Medium | Soluble starch, glucose, NZ-case, yeast extract, tryptone, K2HPO4, MgSO4·7H2O | Nocardia terpenica IFM 0406 | pnas.org |

| GYM Streptomyces Medium (DSMZ Medium 65) | Glucose, yeast extract, malt (B15192052) extract, CaCO3, agar | Nocardia brasiliensis DSM 44924 | nih.gov |

| Modified Czapek–Dox Medium | Not specified in detail | Nocardia inohanensis IFM0092T | researchgate.net |

| Sucrose-Tryptone Broth | Sucrose, tryptone | Nocardia levis | acs.org |

| ISP 2 Medium | Yeast extract, malt extract, dextrose, agar | Nocardia brasiliensis 381 | mdpi.com |

Fermentation for the production of brasilibactin A from Nocardia brasiliensis IFM 0995 was carried out in a 2-liter culture broth. nih.gov Generally, fermentation is conducted for several days (e.g., 7 days) with shaking to ensure adequate aeration. nih.gov The pH of the medium is also a critical parameter, with some studies on marine Nocardia brasiliensis suggesting an optimal pH of 8.0 for the production of bioactive compounds.

Extraction and Purification Methodologies for Brasilibactin A

Following fermentation, a multi-step process is required to extract and purify brasilibactin A from the culture. As brasilibactin A is a cell-associated siderophore, the initial step involves separating the mycelium from the culture broth. nih.govacs.orgpnas.org

The general workflow for extraction and purification is outlined below:

Harvesting and Extraction : The mycelium is harvested from the culture broth by centrifugation. nih.gov The collected mycelial cake is then extracted with a solvent, typically methanol (B129727) or ethanol, to solubilize the compound. nih.govpnas.org This process is often repeated multiple times to ensure complete extraction.

Initial Fractionation : The crude extract is concentrated and then subjected to preliminary fractionation. This can be achieved using techniques such as vacuum liquid chromatography (VLC) with a reversed-phase (RP) C18 silica (B1680970) gel or column chromatography on Sephadex LH-20. pnas.org In some protocols for related siderophores, solid-phase extraction using resins like Amberlite XAD-2 is also employed. researchgate.net

High-Performance Liquid Chromatography (HPLC) : The final purification step is typically accomplished using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique separates compounds based on their hydrophobicity.

The table below summarizes a typical HPLC purification step for brasilibactin A.

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 or C8 reversed-phase column | nih.gov |

| Mobile Phase | A gradient of acetonitrile (B52724) (CH3CN) and water (H2O), often with a small percentage of trifluoroacetic acid (TFA). An 80:20 mixture of CH3CN/H2O has been specifically reported. | nih.gov |

| Detection | UV absorbance is monitored at specific wavelengths, such as 215 nm, to detect the eluting compound. | researchgate.net |

| Yield | From a 2-liter culture of N. brasiliensis IFM 0995, 33 mg of brasilibactin A was obtained. | nih.gov |

For other siderophores from Nocardia, a strategy involving chelation with gallium(III) (Ga³⁺) prior to HPLC has been used to facilitate purification and subsequent structural analysis by NMR, as the paramagnetic nature of the iron(III) complex can interfere with spectroscopic measurements.

Iii. Structural Elucidation and Advanced Characterization of Brasilibactin a

Comprehensive Spectroscopic Techniques for Structure Determination

NMR spectroscopy was instrumental in defining the carbon skeleton and the sequence of its constituent parts. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), were employed to establish the connectivity of atoms. acs.org

Analysis of the ¹³C NMR spectrum revealed the presence of rotamers due to the N-formyl (N-CHO) bond, evidenced by sets of signals for the formyl carbon and adjacent methylene (B1212753) carbons. acs.org Detailed analysis of ¹H and ¹³C NMR data from various studies has provided a comprehensive map of the molecule's chemical shifts. acs.orgnih.govacs.org The relative stereochemistry of the 2-methyl-3-hydroxyoctadecanoic acid portion was assigned as erythro based on the strong similarity of its ¹H and ¹³C NMR shifts and coupling constants to those of related compounds. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for Brasilibactin A

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| 2 | 164.5 | - |

| 4 | 115.6 | 7.03 (d, 8.4) |

| 5 | 132.0 | 7.42 (dd, 8.4, 2.1) |

| 6 | 119.2 | 7.12 (d, 2.1) |

| 7 | 158.4 | - |

| 9 | 170.8 | - |

| 10 | 70.0 | 4.67 (m) |

| 11 | 68.6 | 5.23 (d, 8.0) |

| 17 | 72.2 | 3.82 (m) |

| 18 | 44.4 | 2.50 (m) |

| 19 | 174.1 | - |

| 21 | 53.6 | 4.30 (m) |

| 22 | 172.9 | - |

| 27 | 37.6 | 3.53 (t, 6.4) |

Note: Data compiled from multiple sources. acs.orgacs.org Chemical shifts may vary slightly depending on solvent and experimental conditions.

The molecular formula of brasilibactin A was definitively established as C₄₂H₆₇N₅O₁₀ using High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS). The analysis showed a protonated molecule [M + H]⁺ at an m/z of 802.4953. acs.org Further mass spectrometry studies, including those on its gallium complex, have corroborated this finding, with an observed ion at m/z 868.3966 corresponding to [M-2H+Ga]⁺. researchgate.net Tandem mass spectrometry (LC-MS/MS) has also been utilized to analyze fragment ions, providing additional structural confirmation. acs.org

Infrared (IR) spectroscopy provided key insights into the functional groups present in brasilibactin A. The IR spectrum displayed characteristic absorption bands indicating the presence of hydroxyl (OH) and/or amine (NH) groups (3298 cm⁻¹), ester carbonyl groups (1738 cm⁻¹), and amide carbonyl groups (1644 cm⁻¹). acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy revealed absorptions indicative of a substituted benzenoid chromophore within the molecule. The UV spectrum in methanol (B129727) showed maxima [λₘₐₓ (ε)] at 306 nm (3000), 260 nm (shoulder, 2500), 250 nm (shoulder, 6000), and 244 nm (7200). acs.org

Table 2: Key Spectroscopic Data for Brasilibactin A

| Technique | Observation | Indication |

|---|---|---|

| HR-FAB-MS | [M + H]⁺ at m/z 802.4953 | Molecular Formula: C₄₂H₆₇N₅O₁₀ |

| IR (cm⁻¹) | 3298, 1738, 1644 | OH/NH, Ester C=O, Amide C=O |

| UV-Vis (nm) | 306, 260, 250, 244 | Substituted benzenoid chromophore |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Assignment of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, was a critical step in the complete characterization of brasilibactin A. This was achieved through synthetic chemistry and comparative analysis.

The synthesis of brasilibactin A and its unnatural diastereomers was crucial for assigning the stereochemistry of the β-hydroxy acid fragment. duke.edu Researchers utilized asymmetric titanium-mediated aldol (B89426) reactions to prepare the four possible diastereomers of this fragment. acs.orgnih.gov By incorporating these distinct fragments into the larger structure, a set of four brasilibactin A diastereomers was synthesized. duke.edu Careful comparison of the ¹H NMR data of the synthetic versions with the natural product allowed for the unambiguous assignment of the relative stereochemistry. duke.eduacs.org

Through the meticulous analysis and comparison of the synthetic diastereomers with the natural isolate, the absolute configuration of the two chiral centers within the β-hydroxy acid moiety was confirmed. duke.edu The natural product, brasilibactin A, was found to possess the 17S,18R absolute stereochemistry. acs.orgduke.edu This assignment was further supported by other techniques, such as J-based configuration analysis (JBCA), and by comparing the spectroscopic data to the established literature for related natural products. acs.org

Methodologies for Stereochemical Determination (e.g., Asymmetric Titanium-Mediated Aldol Reactions, Diastereomer Comparison)

Identification of Core Structural Moieties (e.g., Oxazoline (B21484) Ring, Hydroxamic Acid, N-Hydroxyformamide)

The structural backbone of brasilibactin A is composed of several key moieties, the presence of which was deduced from characteristic signals in its NMR spectra and specific fragmentation patterns in its mass spectrum.

2-(2-Hydroxyphenyl)-Δ²-1,3-Oxazoline Ring

A fundamental component of brasilibactin A is the 2-(2-hydroxyphenyl)-Δ²-1,3-oxazoline system. This heterocyclic moiety is crucial for iron chelation and is a common feature in siderophores of this class. tandfonline.com Its identification was based on the analysis of ¹H and ¹³C NMR data, which would show signals corresponding to the aromatic hydroxyphenyl portion and the five-membered oxazoline ring. Two-dimensional NMR experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment, would further confirm the connectivity between these two parts.

The signals for the oxazoline ring itself are particularly diagnostic. Based on data from similar known compounds, the chemical shifts for the core oxazoline structure are well-defined. mdpi.com

| Position (in Oxazoline Ring) | Typical ¹³C NMR Chemical Shift (δ, ppm) | Typical ¹H NMR Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| C2 (C=N) | ~165 | - | - |

| C4 (N-CH₂) | ~53 | ~4.07 | Triplet (t) |

| C5 (O-CH₂) | ~67 | ~4.47 | Triplet (t) |

Hydroxamic Acid (-CONHOH)

Brasilibactin A contains two hydroxamic acid functional groups, which are potent bidentate ligands for iron(III). researchgate.net The presence of this functionality is typically confirmed by several distinct spectroscopic features. In ¹H NMR spectroscopy, the proton of the N-hydroxyl group (N-OH) characteristically appears as a broad singlet in the downfield region, generally between 8.0 and 11.0 ppm, which is also exchangeable with deuterium (B1214612) oxide (D₂O). fortunejournals.comrsc.org Furthermore, infrared (IR) spectroscopy reveals a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1640 cm⁻¹. fortunejournals.com

| Spectroscopic Method | Feature | Typical Value / Region |

|---|---|---|

| ¹H NMR | N-OH Proton Signal | δ 8.0 - 11.0 ppm (broad, exchangeable) |

| IR Spectroscopy | C=O Stretching Vibration | ~1640 cm⁻¹ |

N-Hydroxyformamide (-N(OH)CHO)

Another critical iron-chelating group within brasilibactin A is the N-hydroxyformamide moiety, derived from a lysine (B10760008) residue. fortunejournals.com This group is identified in the ¹H NMR spectrum by a unique, sharp singlet in the downfield region (typically δ 8.0-8.5 ppm) corresponding to the formyl proton (-CHO). researchgate.net Similar to the hydroxamic acid, the N-OH proton of this group also gives rise to a characteristic exchangeable signal. The carbon of the formyl group would produce a signal in the carbonyl region of the ¹³C NMR spectrum.

| Spectroscopic Method | Feature | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Formyl Proton (-CHO) | ~8.2 ppm (singlet) |

| ¹H NMR | N-OH Proton | ~9.0 - 11.0 ppm (broad, exchangeable) |

| ¹³C NMR | Formyl Carbon (C=O) | ~160 - 165 ppm |

The collective analysis of these distinct spectroscopic fingerprints, combined with data from 2D NMR experiments (COSY, HSQC, and HMBC) to establish the connectivity between these moieties and the rest of the molecular structure (including lysine residues and a long fatty acid chain), enabled the complete structural elucidation of brasilibactin A. researchgate.net High-resolution mass spectrometry would have provided the precise molecular formula, corroborating the assignments made by NMR. msu.edu

Iv. Biosynthetic Pathways and Genetic Insights into Brasilibactin a Production

Genome Mining and Identification of Putative Biosynthetic Gene Clusters (BGCs)

The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. For brasilibactin A, bioinformatic tools like antiSMASH and BiG-SCAPE have been instrumental in identifying the putative BGCs within the genomes of Nocardia species. researchgate.netnih.gov These computational approaches scan genomic data for conserved sequences and domain architectures characteristic of secondary metabolite biosynthesis. nih.gov

In Nocardia species, including strains of N. brasiliensis such as ATCC 700358, IFM 10847, and NBRC 14402, genome mining has revealed the presence of BGCs with high homology to those responsible for producing related siderophores like nocobactin NA. researchgate.netnih.gov The analysis of the Nocardia brasiliensis HUJEG-1 genome, for instance, uncovered a large number of gene clusters dedicated to the synthesis of bioactive compounds, highlighting the vast metabolic potential of this species. nih.gov These analyses have successfully identified candidate gene clusters for brasilibactin A, providing the foundational evidence for their function, as the specific pathways had not been previously reported. nih.govuni-tuebingen.de

The identified BGCs for nocobactin-like siderophores are often organized into distinct gene cluster families, which can be correlated with structural variations in the final products. researchgate.netnih.gov This genomic information is crucial for prioritizing strains for metabolic profiling and targeted isolation of novel compounds. nih.gov

Analysis of Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Modules

The core of the brasilibactin A biosynthetic machinery is a hybrid system of NRPS and PKS modules. researchgate.netnih.gov These large, multi-domain enzymes function as an assembly line, sequentially adding and modifying building blocks to construct the final molecule.

NRPS Modules: These modules are responsible for incorporating amino acid residues into the growing chain. A typical NRPS module consists of an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) or peptidyl carrier protein (PCP) domain, which tethers the activated amino acid, and a condensation (C) domain, which catalyzes peptide bond formation. Some modules may contain additional domains like an epimerization (E) domain, which can change the stereochemistry of the incorporated amino acid. nih.govuni-tuebingen.de In the case of brasilibactin A biosynthesis, NRPS modules are responsible for incorporating two lysine-derived residues. uni-tuebingen.de

PKS Modules: These modules are involved in the synthesis of the polyketide portion of the molecule, specifically the long-chain fatty acid component. A PKS module typically includes a ketosynthase (KS) domain, an acyltransferase (AT) domain that selects the extender unit (usually malonyl-CoA or methylmalonyl-CoA), and an acyl carrier protein (ACP) domain. Optional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) can modify the growing polyketide chain. nih.govyoutube.com The brasilibactin A BGC contains PKS modules that work in conjunction to build the characteristic α-methyl, β-hydroxy fatty acid side chain. researchgate.net

The biosynthetic gene cluster for brasilibactin A is predicted to involve a nonlinear assembly line comprising three NRPS modules and one PKS module. researchgate.net The specific arrangement and domain composition of these modules dictate the final structure of brasilibactin A.

Elucidation of Key Enzymatic Steps and Proposed Biosynthetic Assembly Lines

The proposed biosynthetic pathway for brasilibactin A begins with the activation of salicylate, which is then loaded onto an NRPS module. nih.gov The assembly line then proceeds with the sequential addition and modification of the various building blocks.

A critical step in the biosynthesis of brasilibactin A is the modification of two lysine (B10760008) residues. This involves the N-hydroxylation of the ε-amino group of lysine, a reaction catalyzed by a lysine-N-oxygenase, a homolog of the nocG gene product. uni-tuebingen.deacs.org This hydroxylation is a key feature of the hydroxamate-type siderophores, as the resulting N-hydroxy groups are essential for iron chelation. bbk.ac.uk Following hydroxylation, one of the lysine residues is N-formylated by a lysine formyltransferase. nih.gov This tailoring step occurs before the modified lysine is incorporated into the growing peptide chain by the NRPS machinery. nih.gov

The biosynthesis of the long-chain fatty acid component of brasilibactin A is a complex process involving PKS modules. researchgate.net It is proposed that a fatty acid is activated and then extended through a Claisen-type condensation with methylmalonyl-CoA. researchgate.net The resulting β-keto group is subsequently reduced to a hydroxyl group. researchgate.net The presence of long-chain fatty acids cannot be synthesized by a single PKS module, suggesting a mechanism where the synthase can select and carry pre-formed long-chain fatty acids from the primary metabolism. nih.govresearchgate.net The length of the fatty acid chain can vary, contributing to the diversity of related siderophores.

Role of Lysine-N-Oxygenase (nocG) Homologs

Comparative Biosynthetic Genomics with Related Siderophores (e.g., Nocobactins, Terpenibactins)

Comparative genomics provides powerful insights into the evolution of biosynthetic pathways and the structural diversity of natural products. The brasilibactin A BGC shares significant homology with the gene clusters for other nocobactin-type siderophores, such as nocobactin NA and the terpenibactins. researchgate.netnih.gov

The core scaffold of these molecules is conserved, but they exhibit variations in the fatty acid residue length, methylation patterns, and the oxidation state of the oxazoline (B21484) ring (oxazole vs. oxazoline). researchgate.net These structural differences can be directly linked to genetic variations within their respective BGCs. nih.gov

For example, the presence or absence of a dehydrogenase gene homolog can determine whether the final product contains an oxazoline or an oxazole (B20620) ring. nih.gov Similarly, the type of acyltransferase present (acetyltransferase vs. formyltransferase) dictates the N-acylation of the hydroxylysine residue. nih.gov For instance, nocobactin NA features an N-acetylated lysine, while brasilibactin A has an N-formylated lysine. researchgate.netresearchgate.net

The presence of additional epimerization (E) domains in the NRPS modules of some related siderophore BGCs can lead to different stereoisomers compared to brasilibactin A. uni-tuebingen.de This comparative analysis not only helps to predict the structures of new natural products from genomic data but also provides a roadmap for the combinatorial biosynthesis of novel siderophore analogs with potentially improved properties. nih.govnih.gov

V. Chemical Synthesis and Analog Development of Brasilibactin a

Total Synthetic Strategies Towards Brasilibactin A

The total synthesis of brasilibactin A has been successfully achieved, with published routes employing efficient and strategic approaches to assemble this intricate molecule. acs.orgnih.gov The syntheses have been crucial in unequivocally assigning the relative and absolute stereochemistry of the natural product. acs.orgduke.edu

For instance, one of the first total syntheses of brasilibactin A was accomplished in an efficient six steps for the longest linear sequence, starting from known precursors. acs.orgacs.org This efficiency highlights the strategic advantages of a convergent plan. Research groups have successfully implemented convergent strategies by synthesizing key fragments, such as the β-hydroxy acid portion and the modified lysine (B10760008) unit, before their final coupling. duke.eduresearchgate.netresearchgate.net

A retrosynthetic analysis of brasilibactin A reveals a logical disconnection strategy that aligns with a convergent approach. The structure can be deconstructed into two primary building blocks. The key disconnections are typically made at the ester and amide bonds that link the central β-hydroxy acid core to the other components.

This leads to three main fragments in the retrosynthetic plan:

A protected L-lysine ε-caprolactam derivative containing the N-formyl-N-hydroxy group.

A chiral β-hydroxy acid unit.

An oxazoline-containing aromatic fragment.

The synthesis then proceeds by first constructing these individual fragments and subsequently coupling them to form the final brasilibactin A molecule. This modular approach is a hallmark of the synthetic routes developed for this class of siderophores. rsc.org

Convergent and Linear Synthesis Approaches

Stereoselective Synthetic Methodologies

A significant challenge in the synthesis of brasilibactin A is the precise control of its stereocenters, particularly those within the β-hydroxy acid fragment. duke.eduacs.org The absolute stereochemistry of this fragment was unknown prior to its total synthesis. acs.org

To address the stereochemical challenge, synthetic routes have incorporated powerful methods of asymmetric catalysis. nih.govfrontiersin.org Specifically, asymmetric titanium-mediated aldol (B89426) reactions have been instrumental in the stereocontrolled synthesis of the β-hydroxy acid core. acs.orgnih.gov

One notable approach employed the titanium-mediated aldol reaction developed by Crimmins. acs.org This methodology allows for the selective formation of syn-aldol products. A key advantage of this method is that a single chiral auxiliary, a thiazolidinethione, can be used to generate either of the two possible syn-diastereomers, providing a flexible and efficient route to the desired stereochemistry. acs.org The use of such asymmetric catalytic methods was pivotal in preparing different diastereomers of the β-hydroxy acid fragment, which was essential for assigning the stereochemistry of the natural product. acs.orgnih.gov

The definitive assignment of the stereochemistry of the β-hydroxy acid fragment was a central goal of the initial synthetic efforts. Researchers synthesized multiple diastereomers of this fragment to compare with the natural product. acs.orgduke.edu

One strategy involved using asymmetric aldol reactions to prepare all four possible diastereomers of the β-hydroxy acid fragment. duke.edu These fragments were then carried through the synthesis to produce brasilibactin A and three of its unnatural diastereomers. duke.edu By carefully analyzing the 1H NMR spectroscopic data of the synthetic products and comparing them to the natural isolate, the absolute stereochemistry of the β-hydroxy acid moiety in brasilibactin A was unequivocally confirmed as (17S, 18R). duke.eduresearchgate.net This work demonstrated how synthesis can be a powerful tool for structural elucidation.

The use of a thiazolidinethione auxiliary in an asymmetric titanium-mediated aldol reaction allowed for the preparation of both enantiomers of the central β-hydroxy acid residue from a common intermediate, facilitating the assignment of the syn relationship and the relative configuration of these stereogenic centers. acs.org

Application of Asymmetric Catalysis (e.g., Asymmetric Titanium Catalysis)

Design and Synthesis of Brasilibactin A Analogs and Derivatives

The development of synthetic routes to brasilibactin A has paved the way for the design and synthesis of analogs and derivatives. The primary examples of such analogs are the unnatural diastereomers synthesized for stereochemical assignment. duke.edu

In the work by Ying and Hong, three unnatural diastereomers of brasilibactin A were synthesized. duke.edu These molecules, differing only in the stereochemistry of the β-hydroxy acid fragment, represent the first set of synthetic brasilibactin A analogs. While created for the purpose of structural confirmation, these analogs are valuable chemical probes for studying structure-activity relationships (SAR). By comparing the biological activity of the natural product with its diastereomers, researchers can gain insight into the structural requirements for its cytotoxic effects. While detailed biological evaluations of these specific analogs were not the focus of the initial report, their synthesis provides a clear blueprint for generating further structural diversity around the brasilibactin A scaffold.

Modular Synthesis Approaches for Structural Diversity

A key challenge in the synthesis of complex natural products like brasilibactin A is the creation of its specific stereochemistry. Modular synthesis, where key fragments of the molecule are synthesized independently and then combined, has proven to be an effective strategy. This approach is particularly valuable for generating structural diversity by allowing for the substitution of different building blocks or the creation of various stereoisomers.

Research has demonstrated a successful total synthesis of brasilibactin A in what was described as a six-step linear sequence. acs.org A critical aspect of this synthesis was the strategic use of asymmetric titanium-mediated aldol reactions. nih.gov This method facilitated the preparation of different diastereomers of the molecule by allowing access to both potential stereoisomers of the central β-hydroxy acid fragment from a shared synthetic intermediate. acs.orgnih.gov The synthesis of these diastereomers was instrumental in assigning the relative stereochemistry of the naturally occurring brasilibactin A. acs.orgrsc.org This approach, centered on a chiral thiazolidinethione auxiliary, exemplifies a modular strategy where the stereochemical configuration of a key component can be systematically varied to produce a range of structurally distinct molecules. rsc.org Other researchers have also noted the use of convergent strategies in the synthesis of brasilibactin A. researchgate.net

Creation of Water-Soluble Analogs for Mechanistic Studies

A significant limitation for studying the biochemical and physicochemical properties of brasilibactin A is its poor water solubility, which is attributed to the long C15 alkyl chain in its structure. duke.edu To overcome this challenge, researchers have designed and synthesized water-soluble analogs for detailed mechanistic investigations in aqueous environments. duke.edu

One such analog, referred to as Bbtan, was created by removing the long carbon tail from the mycobactin (B74219) backbone. duke.edu This structural modification significantly improves water solubility while preserving the core iron-binding moieties of the molecule: two hydroxamate groups and a phenol-oxazole donor group. duke.edu The primary purpose for creating Bbtan was to investigate the Fe(III)-binding properties of the brasilibactin core and to gain insight into the iron transport mechanisms in related bacteria. duke.edu

The availability of this water-soluble analog enabled detailed physicochemical characterization through methods like potentiometric and spectrophotometric titrations. duke.edu These studies allowed for the determination of the protonation constants of the ligand and the stability constant of its 1:1 complex with Fe(III). duke.edu The Fe-Bbtan complex was found to have a relatively high redox potential and a somewhat low stability constant for a siderophore. duke.eduresearchgate.net These findings suggest that the combination of relatively low complex stability and the ease of iron reduction may be crucial to the mechanism of iron uptake and release mediated by mycobactin-type siderophores. duke.eduresearchgate.net

Vi. Biological Activities and Mechanistic Investigations of Brasilibactin a

Siderophore Functionality and Iron Metabolism

Brasilibactin A is classified as a membrane-bound siderophore, a small molecule produced by microorganisms to sequester iron from the environment. slideplayer.comduke.edursc.org Structurally similar to the mycobactin (B74219) class of siderophores, it is integral to the iron acquisition system of Nocardia brasiliensis and related bacteria, which is a critical factor for their survival and virulence. duke.edursc.orgnih.gov

The primary function of a siderophore is to bind ferric iron (Fe³⁺) with high affinity. Studies on a water-soluble analog of brasilibactin A, referred to as Bbtan, have provided quantitative insights into these chelation dynamics. The stability constant for the 1:1 complex of ferric iron with this analog (Fe(III)-Bbtan) was determined to be log β₁₁₀ = 26.96. duke.edursc.orgnih.gov The pFe value, which indicates the -log of the free Fe³⁺ concentration at standard conditions, was calculated to be 22.73. duke.edursc.orgnih.gov This value, while indicating strong binding, is considered somewhat low compared to other known siderophores, suggesting that the iron-brasilibactin A complex is less stable than those formed by some other hexadentate siderophores. slideplayer.comduke.edu This relatively lower stability is believed to be a key feature of its biological mechanism. duke.edursc.org

| Chelation Parameter | Value | Reference |

| Stability Constant (log β₁₁₀) | 26.96 | duke.edursc.orgnih.gov |

| pFe | 22.73 | duke.edursc.orgnih.gov |

The interaction between brasilibactin A and iron has been investigated using various spectroscopic techniques. Spectrophotometric and potentiometric titrations of the brasilibactin A analog (Bbtan) have been instrumental in characterizing the protonation constants (pKa values) and the thermodynamics of its interaction with iron(III). slideplayer.com These studies revealed that the presence of iron stabilizes the analog's structure, preventing its hydrolysis up to at least pH 8. slideplayer.com Further characterization using cyclic voltammetry has provided details on the redox behavior of the iron complex. duke.edu

As a membrane-bound siderophore, brasilibactin A plays a specific role in the iron transport chain of Nocardia brasiliensis. duke.edursc.org The proposed mechanism involves water-soluble, extracellular siderophores (such as exochelins or carboxymycobactins) that initially capture iron from the host environment. duke.edu This iron is then transferred to the membrane-anchored brasilibactin A. duke.edu In this model, brasilibactin A functions as a temporary "iron sink" on the cell membrane, holding the iron before it is reduced and transported into the cytoplasm. duke.edu

A critical aspect of brasilibactin A's function is the electrochemical potential of its iron complex. The redox potential of the Fe-Bbtan complex was measured at -300 mV versus the normal hydrogen electrode (NHE), a value considered very high for an iron-siderophore complex. duke.edursc.orgnih.govresearchgate.net This high potential indicates that the ferric iron (Fe³⁺) in the complex is more easily reduced to ferrous iron (Fe²⁺). duke.edu

The combination of this high redox potential and the relatively low stability of the complex is crucial for the iron uptake mechanism. researchgate.netduke.edursc.org The ease of reduction facilitates the release of iron from the siderophore, as the affinity of brasilibactin A for Fe²⁺ is approximately 18 orders of magnitude lower than for Fe³⁺. duke.edu This significant drop in affinity upon reduction allows for the efficient dissociation of iron from the siderophore, enabling its transport into the cell. duke.edu

| Property | Value (vs. NHE) | Significance | Reference |

| Redox Potential | -300 mV | High potential facilitates easier reduction of Fe³⁺ to Fe²⁺ | duke.edursc.orgnih.gov |

Role in Microbial Iron Acquisition and Homeostasis within Nocardia brasiliensis

In Vitro Cytotoxic and Antitumor Activities

Beyond its role in microbial metabolism, brasilibactin A has been identified as a potent cytotoxic agent. nih.govslideplayer.com Its ability to induce cell death in cancer cell lines has been a focus of research, suggesting a potential therapeutic application.

Brasilibactin A has demonstrated significant cytotoxic effects against several cancer cell lines in vitro. researchgate.netresearchgate.netresearchgate.net Research has highlighted its activity against murine leukemia L1210 cells and human epidermoid carcinoma KB cells. researchgate.netresearchgate.netresearchgate.net Notably, it exhibited extremely strong cytotoxicity against KB cells, with effective concentrations observed at 50 nM. duke.edu

The proposed mechanism for its cytotoxicity involves its iron-chelating properties. duke.edu Brasilibactin A may activate caspase-3, a critical enzyme in the cellular apoptosis (programmed cell death) pathway. duke.edu Iron is known to be a reversible inhibitor of caspase-3. By sequestering intracellular iron, brasilibactin A could remove this inhibitory effect, thereby reactivating the enzyme and triggering the apoptotic cascade, leading to cancer cell death. duke.edu

| Cell Line | Type | Cytotoxicity Noted | Reference |

| Murine Leukemia L1210 | Mouse Leukemia | Yes | researchgate.netresearchgate.netresearchgate.net |

| Human Epidermoid Carcinoma KB | Human Carcinoma | Yes (at 50 nM) | researchgate.netduke.eduresearchgate.net |

Cellular Mechanisms of Action: Disruption of Iron Homeostasis in Target Cells

Brasilibactin A functions as a potent iron-chelating agent, known as a siderophore, which is central to its biological activity. rsc.orgcsic.es Produced by the actinomycete Nocardia brasiliensis, it is classified as a membrane-bound siderophore. rsc.orgresearchgate.net Its structure shows significant similarity to the mycobactin class of siderophores, which are utilized by mycobacteria for iron acquisition. rsc.orgresearchgate.net This structural likeness suggests that brasilibactin A may interfere with or be recognized by the iron transport systems in these and related organisms. researchgate.netbvsalud.org

The molecule possesses a high affinity for ferric iron (Fe³⁺), a critical nutrient for most living organisms. rsc.orgnih.gov This affinity is attributed to its chemical structure, which includes two hydroxamic acid groups and a salicylic (B10762653) acid moiety, forming a stable complex with the iron ion. The primary mechanism of action of brasilibactin A involves the sequestration of extracellular and cell-surface iron, thereby disrupting the tightly regulated process of iron homeostasis in target cells. nih.govmdpi.commdpi.com By binding available iron, it effectively deprives cells of this essential element, which is required for numerous metabolic processes, including DNA synthesis and cellular respiration.

Investigations into a water-soluble analog of brasilibactin A provided key insights into the physicochemical properties of its iron complex. researchgate.net These studies revealed that the iron-brasilibactin A complex possesses a combination of relatively low stability and a very high redox potential. researchgate.net This unusual combination is believed to play a crucial role in its mechanism, potentially facilitating not just iron sequestration but also influencing redox-sensitive cellular pathways after uptake. researchgate.net

Table 1: Physicochemical Properties of Brasilibactin A Analog-Iron Complex

| Parameter | Value | Implication |

|---|---|---|

| pFe | 22.73 | Indicates high, though comparatively moderate for a siderophore, iron-binding affinity under physiological conditions. |

| Redox Potential (vs. NHE) | -300 mV | A very high potential for an iron-siderophore complex, suggesting the iron is relatively easy to reduce, which may facilitate redox cycling. researchgate.net |

Induction of Oxidative Stress Responses and Apoptosis Pathways

The disruption of iron homeostasis by brasilibactin A is intrinsically linked to the induction of oxidative stress. nih.govmdpi.com The high redox potential of the iron-brasilibactin A complex suggests it can readily participate in redox cycling. researchgate.net This process can catalyze the generation of highly reactive oxygen species (ROS) through Fenton-like reactions. The resulting increase in intracellular ROS levels overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress. mdpi.comnih.gov

Oxidative stress, in turn, is a potent trigger for programmed cell death, or apoptosis. mdpi.comnih.gov The damage inflicted by ROS on cellular components such as lipids, proteins, and DNA initiates signaling cascades that converge on apoptotic pathways. nih.gov Studies on other iron-chelating agents have demonstrated that this mechanism can involve the disruption of mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome C. mdpi.com This event activates caspase cascades, which are central executioners of apoptosis, ultimately leading to the dismantling of the cell. mdpi.comnih.gov While the specific apoptotic pathways triggered by brasilibactin A require further elucidation, its ability to chelate iron and form a redox-active complex strongly implicates the induction of oxidative stress as a key step in its cytotoxic effect. qucosa.de

Role of Iron Chelation in Cytotoxic Effects

The cytotoxic activity of brasilibactin A against various cancer cell lines is fundamentally linked to its function as an iron chelator. researchgate.netresearchgate.net Iron is indispensable for the rapid proliferation of cancer cells, as it is a critical cofactor for enzymes involved in DNA replication and repair. By sequestering iron, brasilibactin A induces a state of iron starvation, thereby inhibiting cell growth and division.

Brasilibactin A has been identified as a cytotoxic and antineoplastic agent. nih.gov Its activity has been demonstrated against specific cancer cell lines, as detailed in the table below. researchgate.netresearchgate.net The mechanism of cytotoxicity is believed to stem directly from the iron deprivation and subsequent oxidative stress it induces. nih.govnih.gov Research on similar siderophores has shown that the iron-free form of the molecule is often more cytotoxic than the iron-bound complex, indicating that the process of iron chelation itself is the critical cytotoxic event.

Table 2: Reported Cytotoxic Activity of Brasilibactin A

| Cell Line | Cell Type | Reported Activity |

|---|---|---|

| L1210 | Murine Leukemia | Cytotoxic. researchgate.netresearchgate.netnih.gov |

| KB Cells | Human Epidermoid Carcinoma | Cytotoxic. researchgate.netresearchgate.netnih.gov |

In Vitro Antimicrobial Activities

Brasilibactin A has been reported to possess antibacterial activity. researchgate.net However, detailed studies characterizing its full spectrum of activity are not widely available in the reviewed scientific literature. Specific data, such as Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of bacterial strains, have not been published. Therefore, while its potential as an antimicrobial agent is recognized, the specific types of bacteria that are most susceptible to its action remain to be fully elucidated.

The proposed antimicrobial mechanisms of brasilibactin A are derived from its nature as a siderophore. Two primary mechanisms are plausible. The first involves iron sequestration, where brasilibactin A binds to the limited iron in the bacterial environment with very high affinity, effectively starving the microbes of this essential nutrient and inhibiting their growth. rsc.org

A second, more direct mechanism is the "Trojan horse" strategy. bbk.ac.uk In this scenario, bacteria mistake brasilibactin A for one of their native siderophores and actively transport it into the cell using their own siderophore uptake systems. bbk.ac.uk Once inside, the cytotoxic properties of brasilibactin A can directly interfere with critical cellular processes, leading to cell death. This could occur through the disruption of internal iron-dependent enzymes or the induction of lethal oxidative stress. researchgate.netnih.gov

Spectrum of Activity Against Bacterial Strains

Molecular and Cellular Target Identification

The primary molecular and cellular target of brasilibactin A is the machinery of iron metabolism and transport. mdpi.commdpi.comduke.edu Its activity is not directed at a single protein but rather at the entire biological process of iron acquisition and homeostasis. Due to its structural similarity to mycobactins, the iron transport systems of mycobacteria and related organisms are considered to be particularly relevant targets. rsc.orgresearchgate.net

Research groups have utilized brasilibactin A as a chemical tool to probe and understand intracellular signaling pathways related to iron metabolism. duke.edu By studying its mode of action, researchers aim to identify novel and specific molecular targets within these pathways that could be exploited for the future design of therapeutic agents. duke.eduucdavis.edu Therefore, brasilibactin A serves not only as a bioactive compound in its own right but also as a valuable molecular probe for drug discovery.

Interaction with Caspase-3 and Modulation of Apoptotic Cascades

Research suggests that the potent cytotoxicity of brasilibactin A may be linked to its ability to induce apoptosis, a form of programmed cell death crucial for tissue homeostasis and eliminating cancerous cells. A key protein in the apoptotic pathway is caspase-3, a proteolytic enzyme that, when activated, executes the final steps of cell death. duke.edu

Studies have indicated that brasilibactin A activates caspase-3. duke.edu The proposed mechanism is indirect and related to brasilibactin A's primary function as an iron chelator. Iron (Fe(III)) has been shown to be a reversible inhibitor of caspase-3, thereby halting the apoptotic process. duke.edu Siderophores, like brasilibactin A, can sequester this inhibitory iron, effectively removing the "brakes" on caspase-3. This chelation reactivates the enzyme, allowing the apoptotic cascade to proceed and leading to cell death. duke.edu This mechanism is supported by observations that other iron chelators, such as desferrioxamine B, can also reverse iron-induced caspase-3 inhibition. duke.eduresearchgate.net The ability of brasilibactin A to activate caspase-3 by chelating inhibitory iron is considered a potential cause of its high cytotoxicity. duke.edu

It is hypothesized that this interaction is a key factor in the cytotoxic activity observed in murine leukemia L1210 and human epidermoid carcinoma KB cells. researchgate.netduke.edu

Evaluation of Histone Deacetylase (HDAC) Inhibition

Given its chemical structure, particularly the presence of an N-formyl-N-hydroxy lysine (B10760008) moiety, brasilibactin A was identified as a potential inhibitor of metal-dependent enzymes like histone deacetylases (HDACs). acs.orgnih.govacs.org HDACs are critical regulators of gene expression, and their inhibition is a validated strategy in cancer therapy. acs.org The N-hydroxyformamide group, also described as a "retrohydroxamate," resembles moieties found in other known HDAC inhibitors. acs.org

However, despite this structural similarity, experimental investigations have demonstrated that brasilibactin A does not inhibit HDACs. acs.orgnih.govacs.org In a key study, treatment of cell lysates with brasilibactin A at concentrations ranging from 0.25 to 1.0 µM failed to produce any hyperacetylation of cellular proteins, which is the hallmark of HDAC inhibition. acs.org This finding indicates that the cytotoxic effects of brasilibactin A are not a result of interference with histone deacetylase activity. acs.org This lack of activity was noted as surprising, as analogues with similar modified lysine residues have been reported as HDAC inhibitors. acs.org

| Assay | Concentration of Brasilibactin A | Observed Effect | Conclusion |

|---|---|---|---|

| Cellular Protein Acetylation | 0.25 - 1.0 µM | No hyperacetylation observed acs.org | Does not inhibit HDACs acs.org |

Investigations into Other Potential Intracellular Signaling Pathways

With HDAC inhibition ruled out, research has turned to other potential intracellular targets and signaling pathways to explain the bioactivity of brasilibactin A. acs.orgduke.edu The primary focus remains on its function as a siderophore and the consequences of its iron chelation capabilities. duke.eduslideplayer.com

The interaction between brasilibactin A and iron is complex. While it binds Fe(III) effectively, the stability of the resulting complex is relatively low compared to other siderophores, and the redox potential is quite high. researchgate.net This combination of relatively low complex stability and the ease of iron reduction may be crucial for its role in iron transport and, potentially, its cytotoxicity. researchgate.net

Beyond its role in iron metabolism, the broader effects of brasilibactin A on intracellular signaling are an area of active investigation. duke.edudukecancerinstitute.org The cytotoxic activity against murine leukemia L1210 and human epidermoid carcinoma KB cells, with IC50 values of 25 nM and 50 nM respectively, underscores its potency and the need to identify its precise molecular targets. acs.org Future studies are anticipated to explore other cellular processes, such as histone methylation, to fully elucidate the mechanisms underlying the compound's potent biological effects. acs.org

| Cell Line | IC50 Value | Reference |

|---|---|---|

| Murine Leukemia L1210 | 25 nM | acs.org |

| Human Epidermoid Carcinoma KB | 50 nM | duke.eduacs.org |

Vii. Structure Activity Relationship Sar Studies of Brasilibactin a and Its Derivatives

Elucidation of Key Structural Elements for Siderophore Activity

The primary function of brasilibactin A as a siderophore is to chelate ferric iron (Fe³⁺) with high affinity, making it available for microbial uptake. researchgate.net Its structure is finely tuned for this purpose, incorporating several key functional groups that act as ligands for the metal ion. Brasilibactin A is structurally similar to the mycobactin (B74219) class of siderophores. rsc.org

The core scaffold of brasilibactin A, like other nocobactins, is built upon two modified lysine (B10760008) units, a long-chain fatty acid derivative, and a heterocyclic system. karger.comnih.gov The key structural elements responsible for its potent siderophore activity are:

2-(2-hydroxyphenyl)-Δ²-1,3-oxazoline: This moiety provides a bidentate chelation site through the phenolic hydroxyl group and the oxazoline (B21484) nitrogen atom. This structural motif is a common feature in a large family of aryloxazoline siderophores and is crucial for iron coordination. rsc.orgnih.gov

N⁶-formyl-N⁶-hydroxylysine: This unit contains a hydroxamate functional group (-C(O)N(OH)-), which is a classic and highly efficient iron-chelating group found in numerous siderophores. rsc.orgcsic.es

N-hydroxy-α-amino ε-caprolactam: The C-terminal of the molecule features a seven-membered lactam ring derived from a cyclized N-hydroxylysine. nih.gov This second hydroxamate group completes the coordination sphere, allowing the molecule to act as a hexadentate ligand, securely binding a single Fe³⁺ ion.

Together, these components create a specific three-dimensional architecture that wraps around the ferric ion, forming a highly stable complex. bbk.ac.uk The iron-brasilibactin A complex has a high redox potential and relatively low stability compared to some other siderophore complexes, which may be important for the mechanism of iron release and uptake within the microorganism. researchgate.net

Correlating Structural Modifications with In Vitro Cytotoxic and Antimicrobial Potency

Beyond its role in iron acquisition, brasilibactin A exhibits notable biological activities, including cytotoxicity against cancer cell lines. researchgate.nethilarispublisher.com Structure-activity relationship studies aim to identify which parts of the molecule are responsible for this cytotoxicity. Brasilibactin A has demonstrated cytotoxic effects against murine leukemia L1210 and human epidermoid carcinoma KB cells. researchgate.netresearchgate.net

Detailed SAR studies on a wide range of synthetic brasilibactin A derivatives are not extensively documented in publicly available literature. However, analysis of related siderophores provides insights. For instance, in the closely related nocobactin family, variations in the length of the fatty acid residue, methylation patterns, and the substitution on the 2-hydroxyphenyl residue are known to influence biological activity. researchgate.netnih.gov

Table 1: Reported In Vitro Cytotoxicity of Brasilibactin A

| Cell Line | Cell Type | Reported Activity |

|---|---|---|

| L1210 | Murine Leukemia | Cytotoxic researchgate.netresearchgate.net |

| KB | Human Epidermoid Carcinoma | Cytotoxic researchgate.netresearchgate.net |

Stereochemical Influence on Biological Efficacy

Stereochemistry is often a critical determinant of biological activity in natural products, influencing how a molecule interacts with its biological targets. mdpi.com The synthesis of brasilibactin A and its diastereomers has been crucial for confirming the stereochemical configuration of the natural product. acs.orgnih.gov

The total synthesis of brasilibactin A allowed for the unambiguous assignment of its relative stereochemistry. nih.gov Specifically, the synthesis of both possible diastereomers from a shared intermediate confirmed the configuration of the natural product. acs.org The relative stereochemistry of the α-methyl-β-hydroxy fatty acid portion of the molecule was assigned as erythro, based on the close similarity of its NMR spectral data to that of brasilibactin A. nih.gov Further synthetic studies also confirmed the absolute configuration of the β-hydroxy acid fragment. acs.orgduke.edu

While the precise impact of stereochemistry on the cytotoxic or antimicrobial efficacy of brasilibactin A has not been fully detailed, studies on other complex natural products show that even minor changes in stereochemistry can lead to significant differences in activity. mdpi.com For some related siderophore analogs, such as those of amamistatin B, anticancer activity was found to be relatively independent of stereochemistry, but this is not a universally applicable rule. acs.org The stereospecificity of brasilibactin A's structure is likely essential for its recognition by bacterial transport systems and potentially for its interaction with the ultimate cytotoxic target.

Rational Design Principles for Enhancing or Modulating Biological Activities

Understanding the SAR of brasilibactin A provides a foundation for the rational design of new molecules with enhanced or modified biological activities. Key principles derived from existing research include:

The "Trojan Horse" Strategy: Siderophores are actively transported into microbial cells, making them ideal carriers for antimicrobial agents. researchgate.netcsic.es The structural backbone of brasilibactin A can be used as a template to design conjugates where the siderophore moiety acts as a delivery vehicle for an antibiotic that would otherwise not be able to enter the bacterial cell. This is a promising strategy to overcome drug resistance in pathogens that utilize this or similar siderophore uptake systems. csic.es

Analog Synthesis: The total synthesis of brasilibactin A opens the door to creating a library of analogs. researchgate.netnih.gov By systematically modifying different parts of the molecule—such as the fatty acid chain length, the substituents on the phenyl ring, or the nature of the acyl group on the lysine nitrogen—researchers can probe the specific contributions of each component to both siderophore activity and cytotoxicity. This allows for the potential separation of these two functions or the enhancement of one over the other. For example, removing the iron-chelating ability while retaining cytotoxicity could lead to anticancer agents with a different mode of action.

Viii. Future Research Directions and Academic Potential

Advanced Studies on the Complete Biosynthetic Pathway Elucidation

While the general framework for the biosynthesis of brasilibactin A is presumed to follow a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, similar to other mycobactin-type siderophores, the specific genetic and enzymatic details remain to be fully elucidated. researchgate.netasm.org The biosynthetic gene clusters for the related siderophore nocobactin NA have been identified in Nocardia farcinica, providing a valuable roadmap for investigating brasilibactin A. asm.org

Future research should prioritize the definitive identification and sequencing of the complete brasilibactin A biosynthetic gene cluster (BGC) in its native producer, Nocardia brasiliensis. researchgate.netnih.gov A genome-mining approach, which has proven successful for identifying novel nocobactin derivatives like terpenibactins, would be a logical first step. nih.gov Subsequent research should focus on:

Gene Inactivation and Heterologous Expression: Systematically inactivating each putative gene in the cluster will clarify its specific role in the assembly of the molecule. Furthermore, cloning and expressing the entire BGC in a genetically tractable host, such as a Streptomyces species, would provide definitive proof of the cluster's function and create a platform for engineered biosynthesis. nih.gov

Biochemical Characterization of Enzymes: Each enzyme encoded within the BGC needs to be expressed, purified, and characterized in vitro. This includes determining the substrate specificity of the adenylation (A) domains within the NRPS modules, which select the amino acid building blocks (e.g., lysine (B10760008) and threonine precursors), and characterizing the PKS modules responsible for constructing the β-hydroxy fatty acid tail. asm.org

Elucidation of Tailoring Steps: The pathway likely involves several tailoring enzymes that modify the core structure, such as hydroxylases, epimerases, and the formyltransferase that adds the N-formyl group. researchgate.netasm.org Identifying and understanding the function of these enzymes is critical for a complete picture of the biosynthesis.

A comprehensive understanding of the biosynthetic pathway is the foundation for the rational bioengineering and enhanced production of brasilibactin A and its derivatives.

In-Depth Mechanistic Investigations at the Molecular Level

Brasilibactin A's potent cytotoxicity is a key feature that warrants deeper investigation at the molecular level. researchgate.netasm.org Preliminary studies suggest its mechanism is linked to its function as a siderophore and its ability to induce apoptosis. duke.eduresearchgate.net

Key research questions to be addressed include:

Iron Transport and Release: A study on a water-soluble synthetic analog of brasilibactin A (Bbtan) revealed a relatively low stability for the iron complex and a high redox potential. duke.eduresearchgate.netoup.com This suggests that, unlike some siderophores that rely on hydrolysis, brasilibactin A may facilitate iron uptake via a reductive mechanism, where Fe(III) is reduced to Fe(II) to trigger its release inside the cell. duke.eduresearchgate.net Advanced spectroscopic and electrochemical studies on the native iron-brasilibactin A complex are needed to confirm this hypothesis and to model its interaction with bacterial cell membranes.

Induction of Apoptosis: Brasilibactin A has been shown to activate caspase-3, a critical executioner enzyme in the apoptotic pathway, which may be the source of its cytotoxicity against cancer cells. duke.edu It is crucial to determine whether the molecule directly binds and activates caspase-3 or if the activation is an indirect consequence of its iron-chelating activity. Perturbing cellular iron homeostasis is known to trigger apoptosis, and distinguishing between these mechanisms is a priority.

Target Identification: Unbiased screening methods, such as thermal proteome profiling or chemical proteomics, could identify the direct cellular binding partners of brasilibactin A. This would clarify whether its cytotoxic effects are solely due to iron sequestration or if it interacts with other protein targets within the cell to exert its activity.

These mechanistic studies are vital for understanding the compound's biological role and for guiding its potential development as a therapeutic agent.

Exploration of Novel Synthetic Methodologies for Analogs

The total synthesis of brasilibactin A has been successfully accomplished, confirming its structure and stereochemistry. acs.orgacs.orgduke.edu These initial routes, often employing asymmetric aldol (B89426) reactions, have laid the groundwork for creating structural analogs. nih.gov Future synthetic efforts should focus on efficiency, scalability, and diversity generation.

Promising research directions include:

Solid-Phase Synthesis: Adapting the synthesis to a solid-phase platform, as demonstrated for the related carboxymycobactin T, would enable the rapid and parallel synthesis of a library of brasilibactin A analogs. rsc.org This high-throughput approach is ideal for systematically exploring structure-activity relationships (SAR).

Novel Heterocycle Formation: The 2-(2-hydroxyphenyl)-oxazoline moiety is a key iron-binding element. rsc.org Exploring modern catalytic methods, such as transition-metal-catalyzed reactions, to form this and other heterocyclic systems could provide access to novel analogs with modified metal-coordinating properties. researchgate.net

The development of new synthetic methodologies is paramount for generating tailored molecules that can be used as research tools or optimized as therapeutic leads.

Development of Brasilibactin A as a Chemical Biology Probe

A chemical probe is a small molecule with a well-defined mechanism of action used to study biological systems. nih.govfebs.org Given its potent and specific bioactivity as a cytotoxic siderophore, brasilibactin A is an excellent candidate for development into a chemical probe to investigate iron metabolism and its link to cell death. duke.edufebs.org

The development process would involve:

Synthesis of Functionalized Probes: Creating analogs that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups (for photo-affinity labeling) is a key step. nih.gov These "handles" must be strategically placed on the molecule, for instance on the terminus of the lipid tail, to minimize interference with its iron-chelating core and biological activity.

Visualizing Iron Trafficking: A fluorescently-labeled brasilibactin A probe could be used in live-cell imaging to visualize the process of iron uptake in pathogenic bacteria like Nocardia and Mycobacterium, or to track iron dysregulation in cancer cells.

Target Deconvolution: An affinity-based probe (e.g., biotinylated brasilibactin A) or a photo-affinity probe could be used to pull down its cellular binding partners. nih.gov This would provide an unbiased method to identify the transporters, enzymes, and other proteins that interact with the siderophore, validating its mechanism of action.

Probing Iron-Dependent Processes: As a highly specific iron chelator, brasilibactin A can be used as a tool to perturb iron-dependent cellular processes. Its ability to activate caspase-3 makes it a particularly interesting probe for dissecting the signaling pathways that connect cellular iron status to the induction of apoptosis. duke.edu

Such chemical probes would be invaluable tools for the broader cell biology and microbiology communities, enabling a deeper understanding of fundamental biological processes.

Biotechnological Approaches for Enhanced Production and Structural Diversification

Relying on isolation from its native Nocardia brasiliensis producer is often inefficient for obtaining large quantities of brasilibactin A. asm.orgrsc.org Biotechnological and synthetic biology approaches offer a powerful alternative for both enhancing production and generating novel structures. dntb.gov.ua

Key strategies for future research include:

Heterologous Expression and Optimization: As discussed, once the BGC is identified, it can be transferred to a high-producing, genetically amenable host like Streptomyces coelicolor or Streptomyces albus. nih.gov Production titers can then be increased by optimizing fermentation media and conditions, co-expressing pathway-specific regulatory genes, and engineering the host's central metabolism to boost the supply of essential precursors like lysine, chorismate (a precursor to the hydroxyphenyl group), and fatty acids. asm.org

Combinatorial Biosynthesis: The modular nature of the NRPS and PKS enzymes makes them highly amenable to engineering. nih.gov By swapping domains or modules between the brasilibactin A BGC and those from other siderophore pathways (e.g., nocobactin, mycobactin), a wide range of new "unnatural" natural products can be created. researchgate.netnih.gov

Enzyme Engineering: The substrate specificity of key enzymes can be altered through site-directed mutagenesis. For example, mutating the adenylation (A) domains of the NRPS modules could enable the incorporation of amino acids other than lysine, leading to novel backbones. nih.gov Similarly, engineering the PKS loading module could allow for the incorporation of different starter units, resulting in analogs with modified fatty acid chains.

These biotechnological strategies hold the promise of creating a sustainable supply of brasilibactin A and generating a wealth of new chemical entities with potentially improved or novel therapeutic properties.

Q & A

Q. What are the primary methodologies for characterizing the structural and functional properties of brasilibactin A?

To characterize brasilibactin A, researchers typically employ a combination of spectroscopic techniques (e.g., NMR, mass spectrometry) and chromatographic methods (e.g., HPLC, LC-MS) to determine its molecular structure and purity. For novel compounds, and emphasize the necessity of providing full experimental details, including solvent systems, instrumentation parameters, and purity thresholds (≥95% recommended). Structural elucidation should cross-validate data with existing literature to confirm novelty, and ambiguous results must be addressed in supplementary materials .

Q. How can researchers design experiments to evaluate the bioactivity of brasilibactin A against target pathogens?

A robust bioactivity study should follow the PICOT framework (Population: bacterial strains; Intervention: brasilibactin A; Comparison: standard antibiotics; Outcome: MIC/MBC values; Time: incubation periods). and recommend using standardized protocols (e.g., CLSI guidelines) for reproducibility. Dose-response curves and positive/negative controls are critical to minimize false positives. Data should include triplicate measurements and statistical analysis (e.g., ANOVA) to confirm significance .

Q. What steps ensure the reproducibility of brasilibactin A synthesis in academic laboratories?

and highlight the need for detailed synthetic protocols in the main text or supplementary materials, including reaction conditions (temperature, catalysts), purification steps, and yield calculations. For complex syntheses, intermediate characterization data (e.g., H NMR, HRMS) must be provided. Cross-referencing with established methods for related siderophores or natural products is advised to validate procedural accuracy .

Advanced Research Questions

Q. How can conflicting data on brasilibactin A’s mechanism of action be systematically addressed?

Contradictory findings (e.g., iron-chelating vs. membrane-disrupting activity) require a meta-analytical approach. and suggest using systematic review tools like Rayyan to collate and compare studies, prioritizing in vitro/in vivo models with validated assays (e.g., fluorescence-based iron uptake assays). Researchers should critically evaluate variables such as bacterial strain specificity, compound concentration ranges, and experimental conditions to identify confounding factors .

Q. What strategies optimize the isolation of brasilibactin A from complex biological matrices?

Advanced isolation involves multi-step chromatography (e.g., size exclusion + ion exchange) coupled with metabolomic profiling (LC-MS/MS). and recommend using isotopic labeling or synthetic analogs as internal standards to track recovery rates. Method validation should include spike-and-recovery experiments and matrix effect assessments to ensure specificity .

Q. How can researchers design studies to resolve discrepancies in brasilibactin A’s stability under physiological conditions?

Stability studies should adopt a factorial design (pH, temperature, serum concentration) with kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. and advocate for real-time stability monitoring via UPLC-PDA and mass spectrometry, with degradation products characterized by tandem MS. Data must be contextualized with pharmacokinetic parameters (e.g., half-life) from prior literature .

Methodological Frameworks for Hypothesis-Driven Research

Q. What criteria validate the novelty of brasilibactin A in the context of existing siderophore literature?

Novelty is assessed using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). and recommend comparative analysis against databases (e.g., Norine, PubChem) to confirm structural uniqueness. Researchers must explicitly define gaps in prior studies (e.g., uncharacterized biosynthetic clusters) and justify the compound’s ecological or therapeutic significance .

Q. How should researchers formulate hypotheses about brasilibactin A’s role in microbial competition?

Hypotheses must align with the PICO(T) structure, such as: “In Pseudomonas aeruginosa (P), does brasilibactin A production (I) compared to siderophore-deficient mutants (C) enhance survival in iron-limited environments (O) over 72 hours (T)?” and stress the need for falsifiable predictions and preliminary data (e.g., gene knockout studies) to support mechanistic claims .

Data Reporting and Transparency

Q. What are the minimum data requirements for publishing brasilibactin A research?

and mandate full disclosure of:

- Synthetic yields and purity metrics.

- Bioactivity data (IC, MIC values) with standard deviations.

- Spectroscopic raw data (e.g., NMR peaks, MS spectra) in supplementary files. Large datasets (e.g., genomic context of biosynthetic genes) should be deposited in public repositories (GenBank, PRIDE) with persistent identifiers .

Q. How can researchers ensure ethical compliance in studies involving brasilibactin A-producing organisms?

and require explicit declaration of ethical approvals for microbial collection (e.g., Nagoya Protocol compliance) and genetic modification (e.g., IRB/IACUC oversight). For pathogenicity assays, biosafety protocols (BSL-2+) must be documented, including waste disposal and decontamination procedures .

Tables for Quick Reference

Table 1. Key Characterization Techniques for Brasilibactin A

| Parameter | Method | Acceptable Criteria |

|---|---|---|

| Molecular Weight | HRMS, MALDI-TOF | Δ < 2 ppm vs. theoretical |

| Purity | HPLC-PDA (λ=210-400 nm) | ≥95% peak area |

| Stereochemistry | 2D NMR (COSY, NOESY) | Full assignment of signals |

Table 2. Common Pitfalls in Bioactivity Studies

| Issue | Resolution Strategy | Evidence Source |

|---|---|---|

| False-positive inhibition | Use efflux pump inhibitors | |

| Strain variability | Test ≥3 clinically relevant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.